molecular formula C22H20BrClN4 B8483256 6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine

6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine

Cat. No.: B8483256
M. Wt: 455.8 g/mol
InChI Key: KGRXTACIXFEYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a pyrazole ring attached to a benzyl group, which is further connected to a quinoline core substituted with bromine, chlorine, ethyl, and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by its attachment to the benzyl group. The quinoline core is then synthesized separately and functionalized with bromine, chlorine, ethyl, and methyl groups. Finally, the pyrazole-benzyl moiety is coupled with the quinoline core under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
  • 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

Compared to similar compounds, 6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine stands out due to its unique combination of functional groups and structural features. The presence of both pyrazole and quinoline moieties, along with halogen and alkyl substitutions, provides a diverse range of chemical reactivity and biological activity .

Properties

Molecular Formula

C22H20BrClN4

Molecular Weight

455.8 g/mol

IUPAC Name

6-bromo-4-chloro-N-ethyl-N-methyl-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-2-amine

InChI

InChI=1S/C22H20BrClN4/c1-3-27(2)22-19(21(24)18-14-16(23)7-10-20(18)26-22)13-15-5-8-17(9-6-15)28-12-4-11-25-28/h4-12,14H,3,13H2,1-2H3

InChI Key

KGRXTACIXFEYDS-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC2=C(C=C(C=C2)Br)C(=C1CC3=CC=C(C=C3)N4C=CC=N4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-(1H-pyrazol-1-yl)benzyl)-6-bromo-2,4-dichloroquinoline (Intermediate 6: step c, 0.100 g, 0.231 mmol), N-ethylmethylamine (1.5 mL) and DMF (0.5 mL) were heated in a sealed tube at 80° C. for 8 hours, cooled to room temperature, evaporated in vacuo, diluted with acetonitrile and filtered. The filtrate was evaporated in vacuo and chromatographed (EtOAc/Heptane) to provide the title compound.
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